{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
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Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been reported for the synthesis of quinoline derivatives, including microwave synthesis, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Scientific Research Applications
Synthesis and Chemical Properties
Quinoline derivatives, such as the one mentioned, are significant in the synthesis of bioactive compounds and materials. The research by Xie et al. (2019) introduced a metal- and base-free protocol for preparing quinoxaline-carbonyl compounds, highlighting the importance of such structures in drug design and material science (Xie et al., 2019). Additionally, Gabrielli et al. (2016) presented a one-pot synthesis method for quinoline-2-carboxylates, showing their utility in generating functionalized quinolines efficiently (Gabrielli et al., 2016).
Biological Activities
Quinoline derivatives are explored for their potential in medical applications. Domagala et al. (1988) found that certain quinolone carboxylic acids exhibit remarkable antibacterial activity and DNA gyrase inhibition, suggesting their utility in developing new antibiotics (Domagala et al., 1988). In the context of antimalarial activity, Rice (1976) synthesized alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, demonstrating significant efficacy against Plasmodium berghei, indicating the potential of quinoline derivatives in antimalarial drug development (Rice, 1976).
Material Science Applications
Quinoline derivatives also find applications in materials science. Sych et al. (2019) synthesized isomeric quinoline and carbazole derivatives, which form exciplexes showing potential as emissive materials in organic light-emitting diodes (OLEDs) (Sych et al., 2019). This study highlights the versatility of quinoline derivatives in the development of electronic and optoelectronic devices.
properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-7-5-13(15(21)9-14)10-22-18(24)11-26-19(25)17-8-6-12-3-1-2-4-16(12)23-17/h1-9H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIGWIWKUAOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate |
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